An In-depth Technical Guide to the Chemical Properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-benzo[b]thiophene-3-carbonitrile is a derivative of the benzo[b]thiophene heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. Benzo[b]thiophenes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 2-position and a nitrile group at the 3-position is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological profile. This guide provides a comprehensive overview of the chemical properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile, including its synthesis, reactivity, and potential applications, based on established principles of benzothiophene chemistry.
Molecular Structure and Properties
The chemical structure of 2-Nitro-benzo[b]thiophene-3-carbonitrile consists of a benzene ring fused to a thiophene ring, with a nitro group (-NO₂) attached to the C2 position and a nitrile group (-CN) at the C3 position of the thiophene ring.
Table 1: Predicted Physicochemical Properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₄N₂O₂S | - |
| Molecular Weight | 204.21 g/mol | - |
| Boiling Point | 312.7 ± 15.0 °C | Predicted value for the parent compound, benzo[b]thiophene-3-carbonitrile.[1] |
| Density | 1.28 ± 0.1 g/cm³ | Predicted value for the parent compound, benzo[b]thiophene-3-carbonitrile.[1] |
| Appearance | White to light yellow solid | Based on the appearance of the parent compound.[1] |
Synthesis
A definitive, published experimental protocol for the synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile was not identified in the reviewed literature. However, a plausible synthetic route can be proposed based on the known reactivity of the benzo[b]thiophene core, specifically through the electrophilic nitration of the precursor, benzo[b]thiophene-3-carbonitrile.
Proposed Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile
This proposed protocol is based on general methods for the nitration of aromatic and heteroaromatic compounds.
Materials:
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Benzo[b]thiophene-3-carbonitrile
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Fuming nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Glacial acetic acid
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Ice bath
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Standard laboratory glassware
Procedure:
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Dissolve a known quantity of benzo[b]thiophene-3-carbonitrile in glacial acetic acid in a round-bottom flask.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution with constant stirring. The addition rate should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture carefully onto crushed ice to precipitate the crude product.
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Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then dry the product.
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Purify the crude 2-Nitro-benzo[b]thiophene-3-carbonitrile by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Note: The regioselectivity of nitration on the benzo[b]thiophene ring can be complex. Electrophilic attack can occur at the 2- or 3-position of the thiophene ring, as well as on the benzene ring.[3] The presence of the electron-withdrawing nitrile group at the 3-position is expected to deactivate this position towards further electrophilic attack and may direct the incoming nitro group to the 2-position. However, formation of other isomers is possible.
Proposed synthesis workflow for 2-Nitro-benzo[b]thiophene-3-carbonitrile.
Chemical Reactivity
The chemical reactivity of 2-Nitro-benzo[b]thiophene-3-carbonitrile is dictated by the interplay of the benzo[b]thiophene ring system and the two functional groups: the nitro group and the nitrile group.
1. Reactivity of the Benzo[b]thiophene Core: The benzo[b]thiophene ring is an electron-rich aromatic system. The nitro group at the 2-position is a strong electron-withdrawing group, which will significantly deactivate the thiophene ring towards further electrophilic substitution. Any subsequent electrophilic attack would likely occur on the less deactivated benzene ring.
2. Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation would yield 2-Amino-benzo[b]thiophene-3-carbonitrile, a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. Nitrobenzothiophenes have also been shown to participate in dearomative [3 + 2] cycloaddition reactions with nonstabilized azomethine ylides, leading to the formation of fused tricyclic benzo[4][5]thieno[2,3-c]pyrroles.[6][7]
3. Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations.[8]
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Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-Nitro-benzo[b]thiophene-3-carboxylic acid) or a primary amide (2-Nitro-benzo[b]thiophene-3-carboxamide).
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Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Potential reactivity pathways of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
Spectroscopic Characterization
While specific spectral data for 2-Nitro-benzo[b]thiophene-3-carbonitrile is not available, the expected spectroscopic features can be predicted based on the functional groups present and data from similar compounds.
Table 2: Predicted Spectroscopic Data for 2-Nitro-benzo[b]thiophene-3-carbonitrile
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the benzene ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the 7-position is expected to be the most deshielded due to the anisotropic effect of the thiophene ring. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-150 ppm. The carbon of the nitrile group would be observed around δ 115-120 ppm. The carbon attached to the nitro group (C2) would be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A sharp absorption for the nitrile group (C≡N stretch) would be present around 2230-2210 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of NO₂, NO, and HCN. |
Potential Applications
Given the pharmacological importance of the benzo[b]thiophene scaffold, 2-Nitro-benzo[b]thiophene-3-carbonitrile and its derivatives represent promising candidates for drug discovery and development. The electron-withdrawing nature of the nitro and nitrile groups could enhance the molecule's ability to interact with biological targets. Potential areas of application include:
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Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity.
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Antimicrobial Agents: The benzo[b]thiophene nucleus is a common feature in antimicrobial compounds.
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Enzyme Inhibitors: The functional groups could serve as key binding elements for various enzyme active sites.
Furthermore, this compound could serve as a valuable building block in organic synthesis for the creation of more complex, biologically active molecules.
Conclusion
2-Nitro-benzo[b]thiophene-3-carbonitrile is a synthetically accessible and chemically versatile molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on the well-established chemistry of its constituent parts. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.
References
- 1. BENZO[B]THIOPHENE-3-CARBONITRILE | 24434-84-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
